molecular formula C10H7ClFNO B3370042 4-(Chloromethyl)-2-(3-fluorophenyl)-1,3-oxazole CAS No. 303224-30-8

4-(Chloromethyl)-2-(3-fluorophenyl)-1,3-oxazole

Cat. No. B3370042
Key on ui cas rn: 303224-30-8
M. Wt: 211.62 g/mol
InChI Key: AGMLELBIDWXNKF-UHFFFAOYSA-N
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Patent
US08901156B2

Procedure details

1,3-Dichloroacetone (3.65 g, 28.75 mmol) was added to a solution of 3-fluorobenzamide (2 g, 14.37 mmol) in dry toluene (20 mL). The resulting reaction mixture was stirred at 100° C. for 5 h. The reaction mixture was concentrated under reduced pressure and the crude product was purified by column chromatography (silica gel 60-120 mesh, eluent 10% EtOAc in petroleum ether) to afford 4-(chloromethyl)-2-(3-fluorophenyl)oxazole (1.2 g, yield 39%) as a yellow liquid. NMR (300 MHz, CDCl3) δ 7.85-7.83 (m, 1H), 7.77-7.73 (m, 2H), 7.48-7.41 (m, 1H), 7.20-7.14 (m, 1H), 4.58 (d, J=0.9 Hz, 2H).
Quantity
3.65 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([CH2:5]Cl)=O.[F:7][C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=1)[C:11]([NH2:13])=[O:12]>C1(C)C=CC=CC=1>[Cl:1][CH2:2][C:3]1[N:13]=[C:11]([C:10]2[CH:14]=[CH:15][CH:16]=[C:8]([F:7])[CH:9]=2)[O:12][CH:5]=1

Inputs

Step One
Name
Quantity
3.65 g
Type
reactant
Smiles
ClCC(=O)CCl
Name
Quantity
2 g
Type
reactant
Smiles
FC=1C=C(C(=O)N)C=CC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product was purified by column chromatography (silica gel 60-120 mesh, eluent 10% EtOAc in petroleum ether)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClCC=1N=C(OC1)C1=CC(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 39.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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